Catalog No.
M. Wt
347.1 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name




Molecular Formula


Molecular Weight

347.1 g/mol



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Canonical SMILES


Origin and Significance:

Chloro(dimethyl)octadecylsilane is a synthetic compound not found naturally. It holds significance in scientific research primarily for its ability to modify surfaces and create hydrophobic (water-repelling) properties []. This functionality makes it valuable in various applications, including:

  • Modifying surfaces of inorganic materials like fillers and pigments to improve their compatibility with organic polymers [].
  • Creating hydrophobic stationary phases in chromatography, a technique for separating mixtures [].

Molecular Structure Analysis

The key features of chloro(dimethyl)octadecylsilane's structure include:

  • Silicon (Si) atom: The central atom, bonded to four other groups.
  • Two methyl (CH3) groups: Bonded directly to the silicon, contributing to the overall hydrophobicity.
  • Octadecyl chain (CH3(CH2)17): A long, aliphatic hydrocarbon chain responsible for the hydrophobic character.
  • Chlorine (Cl) atom: Attached to the silicon, allowing the molecule to react with surfaces through a chloride substitution reaction [].

Notable Aspects:

  • The combination of a long hydrocarbon chain and a reactive chlorine group makes chloro(dimethyl)octadecylsilane a versatile surface modifier.
  • The molecule is relatively large, with a molecular weight of 347.09 g/mol [].

Chemical Reactions Analysis



Under strong acidic or basic conditions, chloro(dimethyl)octadecylsilane can undergo hydrolysis, where the Si-Cl bond is cleaved by water, releasing hydrochloric acid (HCl) and forming a silanol (Si-OH) group on the molecule.

Relevant Reactions:

A crucial reaction for chloro(dimethyl)octadecylsilane's application is its surface modification capability. It can react with hydroxyl (OH) groups present on inorganic surfaces via a chloride substitution reaction. The chlorine atom is replaced by the surface hydroxyl group, forming a stable Si-O bond and covalently attaching the organic moiety to the inorganic substrate [].

(Cl-CH2-Si(CH3)2(C18H37)) + HOSurface -> (CH3)2Si(CH3)(C18H37)-OSurface + HCl

Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid at room temperature due to the long hydrocarbon chain.
  • Solubility: Insoluble in water due to the hydrophobic chain but likely soluble in organic solvents like toluene [].
  • Stability: Generally stable under ambient conditions but can hydrolyze under strong acidic or basic conditions.

Chloro(dimethyl)octadecylsilane's mechanism of action relies on its ability to covalently bond to surfaces through the reaction between the chlorine atom and surface hydroxyl groups. The long, hydrophobic octadecyl chain creates a water-repelling barrier on the surface, altering its interaction with water and other polar molecules [].

Chloro(dimethyl)octadecylsilane is classified as a hazardous material. Here are some safety concerns:

  • Skin and eye irritant: Contact with the liquid or its vapors can cause irritation [].
  • Corrosive: Reacts with water to release hydrochloric acid, which can be corrosive to skin and eyes.
  • Flammable: The organic component of the molecule can be flammable [].

Surface Modification:

  • Chloro(dimethyl)octadecylsilane is widely used for surface modification, particularly in the creation of hydrophobic (water-repellent) and organophilic (oil-loving) surfaces.
  • This modification process involves attaching the molecule to various substrates, such as glass, metals, and polymers, through a chemical reaction between the chlorine atom (Cl) and the surface hydroxyl groups (OH).
  • The long hydrocarbon chain (octadecyl group) of the molecule provides the hydrophobic and organophilic character, while the dimethyl group enhances the stability of the silane coupling agent.

Synthesis of Functional Materials:

  • Chloro(dimethyl)octadecylsilane serves as a building block in the synthesis of various functional materials with specific properties.
  • For example, it can be used to prepare self-assembled monolayers (SAMs) with tailored wettability, adhesion, and electrical properties for applications in sensors, microfluidics, and biomaterials.


  • Chloro(dimethyl)octadecylsilane is a common stationary phase component in reversed-phase chromatography (RPC), a technique used for separating and analyzing various mixtures based on their hydrophobicity. !
  • The immobilized octadecyl groups on the stationary phase interact more strongly with hydrophobic analytes, leading to their longer retention time compared to hydrophilic ones.

Other Applications:

  • Chloro(dimethyl)octadecylsilane finds use in various other scientific research areas, including:
    • Modifying the surface of nanoparticles for targeted drug delivery
    • Creating water-repellent coatings for textiles and other materials
    • Studying protein-surface interactions in biomolecular research

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 9 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 57 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 53 of 57 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.



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General Manufacturing Information

Silane, chlorodimethyloctadecyl-: ACTIVE


Modify: 2023-08-15

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